Physicochemical properties of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid
Physicochemical properties of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid. As a novel compound, direct experimental data is limited; therefore, this document focuses on robust theoretical estimations and detailed, field-proven experimental protocols to empower researchers to determine these critical parameters.
Introduction: The Significance of Physicochemical Profiling
The journey of a potential drug candidate from discovery to clinical application is profoundly influenced by its physicochemical properties. Parameters such as lipophilicity, acidity, and solubility are not mere data points; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid, a compound featuring a fluorinated pyridine ring and a carboxylic acid moiety, a thorough understanding of these properties is paramount for predicting its behavior in biological systems and for guiding formulation development. The presence of the fluorine atom, for instance, can significantly alter the electronic properties and metabolic stability of the molecule.[1][2]
Core Molecular Attributes
A foundational understanding of the molecule's basic characteristics is the first step in its comprehensive physicochemical evaluation.
Chemical Structure and Identifiers
-
IUPAC Name: 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid
-
CAS Number: 2228303-49-7[3]
-
EC Number: 839-777-3[3]
-
Molecular Formula: C₉H₁₀FNO₂
-
Molecular Weight: 183.18 g/mol
The structure combines a hydrophilic carboxylic acid group with a more lipophilic fluoropyridine core, suggesting a nuanced solubility and partitioning behavior.
Spectroscopic Characterization (Theoretical)
While specific spectra for this compound are not publicly available, standard spectroscopic techniques would be employed for its structural confirmation and purity assessment.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the hydrogen and carbon framework of the molecule. The ¹³C NMR spectrum is expected to show 9 distinct signals corresponding to the different carbon environments.[4] The ¹H NMR spectrum would reveal the number of different types of protons and their connectivity.[5]
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
Ionization Constant (pKa): A Predictor of In Vivo Charge State
The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial as the charge state affects a drug's solubility, permeability across biological membranes, and interaction with its target. 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid possesses both an acidic carboxylic acid group and a basic pyridine nitrogen, making it an amphoteric substance with two pKa values.
Predicted pKa Values
Due to the lack of experimental data, computational methods are employed to estimate the pKa values.
| Ionizable Group | Predicted pKa | Predominant Species at Physiological pH (7.4) |
| Carboxylic Acid (-COOH) | ~3.5 - 4.5 | Deprotonated (-COO⁻) |
| Pyridine Nitrogen | ~1.0 - 2.0 | Neutral |
The electron-withdrawing effect of the fluorine atom is expected to increase the acidity of the carboxylic acid (lower pKa) compared to a non-fluorinated analogue.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[8][9]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated electrode. The pKa is determined from the inflection point of the titration curve.[9]
-
Preparation of Solutions:
-
Prepare a standard solution of the compound (e.g., 1-10 mM) in a suitable solvent (e-g., water or a water/co-solvent mixture if solubility is low).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration Procedure:
-
Calibrate the pH meter using standard buffers.[8]
-
Place a known volume of the compound solution in a beaker with a magnetic stirrer.
-
Incrementally add the titrant (acid or base) and record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point.[8]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Gauging Membrane Permeability
Lipophilicity is a key factor influencing a drug's ability to cross cell membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, usually n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
Predicted logP Value
Computational models provide an estimate of the intrinsic lipophilicity of the neutral molecule.
| Parameter | Predicted Value |
| logP | ~1.5 - 2.5 |
The fluorinated pyridine ring contributes to the lipophilicity, while the carboxylic acid group reduces it.
Experimental Determination of logD: The Shake-Flask Method
The shake-flask method is the gold standard for determining logP and logD values.[10][11]
Principle: The compound is partitioned between n-octanol and a buffered aqueous solution (at a specific pH, e.g., 7.4 for logD). The concentrations in each phase are then measured to calculate the partition coefficient.[12][13]
-
Preparation:
-
Pre-saturate n-octanol with the aqueous buffer and vice versa.
-
Prepare a stock solution of the compound in the aqueous buffer.
-
-
Partitioning:
-
Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.
-
Shake the vial for a set period (e.g., 1-2 hours) to allow for equilibration.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully sample both the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
logD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
Caption: Shake-flask method for experimental logD determination.
Aqueous Solubility: A Prerequisite for Absorption
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[14]
Qualitative Assessment
A preliminary assessment of solubility can be performed by observing the dissolution of a small amount of the compound in the desired aqueous buffer.
Experimental Determination of Thermodynamic Solubility
The shake-flask method is also employed for determining thermodynamic solubility.[14]
Principle: An excess of the solid compound is agitated in a solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[15][16]
-
Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the suspension to pellet the undissolved solid.
-
-
Quantification:
-
Carefully remove an aliquot of the supernatant and filter it (e.g., using a 0.45 µm filter).
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid, combining calculated, predicted, and proposed experimental approaches.
| Parameter | Value/Method | Significance in Drug Development |
| Molecular Weight | 183.18 g/mol (Calculated) | Influences diffusion and transport properties. |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Predicted) | Determines charge state and solubility at different pH values. |
| pKa (Pyridine) | ~1.0 - 2.0 (Predicted) | Influences charge state and potential for salt formation. |
| logP | ~1.5 - 2.5 (Predicted) | Predicts lipophilicity and membrane permeability. |
| Aqueous Solubility | To be determined experimentally | Critical for absorption and bioavailability. |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[3] | Important for safe handling and formulation. |
Conclusion
This technical guide provides a framework for the comprehensive physicochemical characterization of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid. While experimental data for this specific molecule is not yet widely available, the provided theoretical estimations and detailed experimental protocols offer a robust starting point for researchers. A thorough understanding of the pKa, logD, and aqueous solubility will be instrumental in advancing the development of this compound as a potential therapeutic agent.
References
- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022).
- Application Notes and Protocols for Determining the Solubility of Novel Compounds. Benchchem.
- EXPERIMENT 1 DETERMIN
- Yu, W. et al. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). PMC. (2010).
- Test No.
- Exp.
- Kheylik, Y. LogP / LogD shake-flask method v1.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Protocol for Determining pKa Using Potentiometric Titration.
- Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- 5-Fluoropyridine-3-carboxylic acid 402-66-4. Sigma-Aldrich.
- Annex 4.
- Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods (RSC Publishing).
- 5-fluoropyridine-2-carboxylic acid. Stenutz.
- 2-(2-fluoropyridin-3-yl)
- Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position.
- 6-Fluoropyridine-3-carboxylic acid 97 403-45-2. Sigma-Aldrich.
- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine.
- 3-Fluoropyridine-2-carboxylic acid | CAS 152126-31-3. SCBT.
- mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes.
- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers.
- 二次元NMR.
- Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.
- 2-Fluoropyridine(372-48-5) 1H NMR spectrum. ChemicalBook.
- High Resolution NMR Spectroscopy in a Benchtop NMR System.
- (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. NCBI - NIH. (2010).
- 2-Fluoropyridine | C5H4FN | CID 9746. PubChem - NIH.
- Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simul
- CN102898358A - Preparation method of fluoropyridine compounds.
- 2-(2-Chloropyridin-3-yl)-2-methylpropanoic acid.
- Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations.
- 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791. PubChem.
- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. (2023).
- logP - octanol-water partition coefficient calculation.
- MS2Prop: A machine learning model that directly predicts chemical properties from mass spectrometry data for novel compounds. bioRxiv. (2022).
- CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
- Not all LogP's are calculated equal: CLogP and other short stories. (2015).
- Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship.
- 3-(6-Fluoropyridin-3-yl)propanoic acid | 944998-15-6. Sigma-Aldrich.
- Prodrugs プロドラッグ.
- Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
- Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- A Comparative Guide to the Analytical Identification of Synthesized 3-Fluoro-2-hydroxypropanoic Acid. Benchchem.
- Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. MDPI.
Sources
- 1. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nextsds.com [nextsds.com]
- 4. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]
- 6. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. who.int [who.int]
